Cas no 1160247-30-2 (tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate)

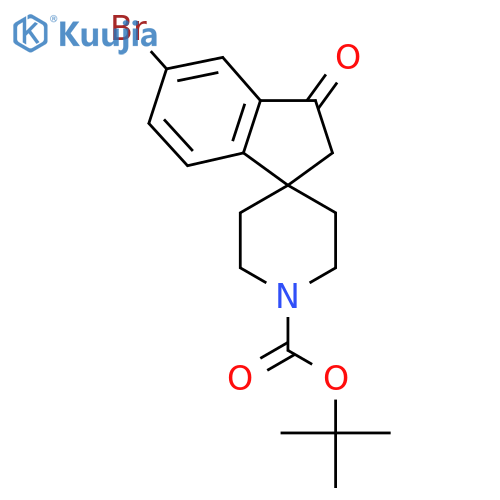

1160247-30-2 structure

商品名:tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate

CAS番号:1160247-30-2

MF:C18H22BrNO3

メガワット:380.276184558868

MDL:MFCD12198586

CID:4561250

PubChem ID:49760954

tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- tert-butyl 5-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate

- Tert-Butyl 5-Bromo-3-Oxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate

- AM804733

- W14145

- t-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- tert-Butyl5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate

-

- MDL: MFCD12198586

- インチ: 1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3

- InChIKey: ZYHGCPHMBLZTFS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C(CC12CCN(C(=O)OC(C)(C)C)CC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 491

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 46.6

tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269018-0.05g |

tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate |

1160247-30-2 | 95% | 0.05g |

$202.0 | 2023-09-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106613-100mg |

tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate |

1160247-30-2 | 95+% | 100mg |

¥3628.00 | 2024-08-09 | |

| TRC | B588673-2.5mg |

tert-Butyl 5-Bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

1160247-30-2 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B588673-5mg |

tert-Butyl 5-Bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

1160247-30-2 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-269018-2.5g |

tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate |

1160247-30-2 | 95% | 2.5g |

$1707.0 | 2023-09-11 | |

| Enamine | EN300-269018-1g |

tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate |

1160247-30-2 | 95% | 1g |

$871.0 | 2023-09-11 | |

| 1PlusChem | 1P00HDOB-500mg |

Tert-Butyl 5-Bromo-3-Oxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate |

1160247-30-2 | 95% | 500mg |

$902.00 | 2023-12-26 | |

| Ambeed | A666549-1g |

tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate |

1160247-30-2 | 95+% | 1g |

$992.0 | 2024-04-26 | |

| 1PlusChem | 1P00HDOB-100mg |

Tert-Butyl 5-Bromo-3-Oxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate |

1160247-30-2 | 95% | 100mg |

$434.00 | 2023-12-26 | |

| 1PlusChem | 1P00HDOB-250mg |

Tert-Butyl 5-Bromo-3-Oxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate |

1160247-30-2 | 95% | 250mg |

$595.00 | 2023-12-26 |

tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1160247-30-2 (tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160247-30-2)tert-Butyl 5-Bromo-3-oxospiro2H-indene-1,4'-piperidine-1'-carboxylate

清らかである:99%

はかる:1g

価格 ($):893.0